5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H16ClN5O3S3 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
5-chloro-2-propylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3S3/c1-2-8-27-16-20-10-13(18)14(22-16)15(24)21-11-3-5-12(6-4-11)29(25,26)23-17-19-7-9-28-17/h3-7,9-10H,2,8H2,1H3,(H,19,23)(H,21,24) |
InChI Key |
ILFJTYCUGXVJME-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine.
Attachment of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be attached to the phenyl ring through a sulfonation reaction followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Its diverse functional groups allow for the construction of various derivatives.
- Reagent in Organic Reactions : Acts as a nucleophile or electrophile in chemical transformations.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens. Case Study : A study evaluated its effectiveness against clinical isolates, demonstrating potent antibacterial effects at concentrations as low as 0.5 μg/ml .
- Anticancer Properties : Preliminary investigations reveal that the compound may inhibit cancer cell growth through apoptosis. Case Study : In vitro studies on cancer cell lines indicated that specific modifications to the structure could enhance potency against breast and colon cancer cells .
Medicine
The compound is under investigation for its therapeutic potential:
- Drug Development : Its unique structure positions it as a candidate for developing new pharmaceuticals targeting infectious diseases and cancer. Research Insight : Ongoing studies are exploring its mechanism of action, which may involve the inhibition of key metabolic enzymes in cancer cells .
Industry
Potential applications in industrial processes include:
- Agrochemicals : The compound may serve as an intermediate in synthesizing pesticides or herbicides.
- Material Science : Its properties could be leveraged in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogues, focusing on key substitutions and their implications.
Substituent Variations at Pyrimidine Position 2
- Target Compound : Propylsulfanyl (-S-C3H7) provides moderate lipophilicity and linear alkyl chain flexibility.
- 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (): A sulfonyl (-SO2-) group replaces sulfanyl, introducing strong electron-withdrawing effects and reducing hydrophobicity.
Sulfamoyl/Sulfonamide Group Modifications
- Target Compound : The sulfamoyl group (-SO2NH-) connects to a 1,3-thiazol-2-yl ring, enabling hydrogen bonding and π-π stacking via the thiazole’s sulfur and nitrogen atoms.
- : The sulfamoyl group is linked to a 4-methylpyrimidin-2-yl ring, introducing additional nitrogen atoms for hydrogen bonding and altered electronic effects compared to thiazole .
Carboxamide-Linked Substituents
- Target Compound : The carboxamide is attached to a phenyl ring, providing a planar aromatic system for target binding.
- 5-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide () : The carboxamide connects to a 1,3,4-thiadiazole substituted with a branched alkyl chain (2-methylpropyl), enhancing hydrophobicity but reducing hydrogen-bonding capacity compared to the target’s phenyl-thiazole system .
Molecular Weight and Physicochemical Properties
Key Structural-Activity Relationship (SAR) Insights
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl (e.g., target compound) enhances lipophilicity, while sulfonyl () improves solubility and electronic effects .
- Heterocycle Choice : Thiazole (target) offers a compact five-membered ring with sulfur, whereas pyrimidine () provides additional nitrogen atoms for polar interactions .
- Alkyl Chain Branching : Isopropyl () may improve metabolic stability over linear propyl chains but could hinder binding in sterically restricted pockets .
Research Findings and Implications
- Biological Activity : While biological data are absent in the evidence, structural comparisons suggest the target compound’s thiazole and sulfamoyl groups may favor interactions with enzymes or receptors requiring dual hydrogen bonding and hydrophobic contacts.
Biological Activity
5-Chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions, primarily focusing on the introduction of the thiazole and sulfamoyl groups onto a pyrimidine backbone. The process typically includes:
- Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine ring.
- Introduction of the Propylsulfanyl Group : This step is crucial for enhancing the compound's lipophilicity and biological activity.
- Attachment of the Thiazole and Sulfamoyl Moieties : This is achieved through various coupling reactions which enhance the compound's pharmacological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing thiazole rings have shown selective inhibition of cancer cell lines expressing folate receptors, indicating a mechanism that targets specific tumor types more effectively than traditional chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including gram-positive bacteria and mycobacteria. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can significantly affect its efficacy against these pathogens .
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent antiproliferative effects .
- In Vivo Efficacy : In SCID mice models with IGROV1 tumors, the compound showed promising results in reducing tumor size compared to control groups, highlighting its potential as an effective antitumor agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O3S |
| Molecular Weight | 365.85 g/mol |
| Antitumor IC50 (L1210 Cells) | <10 nM |
| Antimicrobial Activity | Active against MRSA |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
Chlorination : Introduction of the chloro group at position 5 of the pyrimidine ring under controlled acidic conditions .
Sulfanyl Group Attachment : Thiolation at position 2 using propylthiol in the presence of a base (e.g., sodium hydride) in DMF at 60–80°C .
Carboxamide Formation : Coupling the pyrimidine intermediate with 4-(1,3-thiazol-2-ylsulfamoyl)aniline via an amidation reaction, often using EDCI/HOBt as coupling agents in dichloromethane .
Critical factors include strict anhydrous conditions, solvent purity, and monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., ¹H NMR for sulfanyl protons at δ 1.5–2.0 ppm; ¹³C NMR for carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450–470) .
- X-ray Crystallography : Resolves 3D conformation of the thiazole-sulfonamide moiety .
- HPLC : Assesses purity (>95% typically required for biological assays) .
Q. What are the common biological targets for pyrimidine-thiazole hybrids like this compound?
- Methodological Answer : Structural analogs primarily target:
- Kinases : ATP-binding pockets due to pyrimidine’s mimicry of adenine .
- Sulfotransferases : Via sulfamoyl-thiazole interactions .
- Microtubule Proteins : Thioether linkages may disrupt polymerization .
Target validation requires enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) and cellular viability tests (e.g., MTT assays in cancer cell lines) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : A factorial DoE approach minimizes trials while maximizing yield:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst concentration (5–15 mol%) .
- Response Surface Analysis : Identifies optimal conditions (e.g., 80°C in DMF with 10 mol% catalyst increases yield from 45% to 72%) .
Computational tools (e.g., ICReDD’s quantum chemical reaction path searches) predict side reactions (e.g., over-chlorination) and refine conditions .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC50 values (e.g., 2 µM vs. 20 µM) may arise from:
- Assay Variability : Compare protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Differences : Test in isogenic lines (e.g., HEK293 vs. HeLa) to exclude off-target effects .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out isomer contamination .
Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) reconcile mechanistic inconsistencies .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding poses in kinase pockets (e.g., CDK2), guided by pyrimidine’s adenine-mimetic geometry .
- MD Simulations (GROMACS) : Analyzes stability of sulfamoyl-thiazole interactions over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., propylsulfanyl chain length) with bioactivity using Hammett constants .
Q. How do structural analogs inform SAR studies for this compound?
- Methodological Answer : Comparative studies with analogs (e.g., ethylsulfanyl vs. propylsulfanyl derivatives) reveal:
- Chain Length Impact : Propylsulfanyl enhances membrane permeability (logP >3) vs. shorter chains .
- Thiazole Modifications : 4-Methylthiazole increases metabolic stability (t1/2 >6 h in microsomes) .
- Sulfonamide Bioisosteres : Replacing sulfamoyl with carboxylate reduces cytotoxicity but lowers potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
